(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a stable nitroxide radical compound. It is known for its unique properties, including its ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This compound is widely used in various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically involves the oxidation of the corresponding hydroxylamine. One common method is the oxidation of 2,2,5,5-tetramethylpyrrolidine-N-oxyl (TEMPO) with a suitable oxidizing agent such as sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4). The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
In industrial settings, the production of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxoammonium salts.
Reduction: It can be reduced back to the corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) in aqueous medium.
Reduction: Sodium borohydride (NaBH4) or ascorbic acid in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has numerous applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to undergo reversible redox reactions. It can alternate between the nitroxide radical and the corresponding hydroxylamine or oxoammonium forms. This redox cycling allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes and proteins, modulating their function and stability.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): Another stable nitroxide radical commonly used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous media.
3-Carboxy-PROXYL: A carboxylated nitroxide radical with similar properties.
Uniqueness
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is unique due to its specific structural features, which confer distinct reactivity and stability. Its carboxyl group enhances its solubility in aqueous media, making it particularly useful in biological and medical applications. Additionally, its stability as a nitroxide radical allows for its use in various redox reactions and as a spin label in EPR spectroscopy.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
CLKPVQZFNYXFCY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(C[C@@H](C(N1O)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.